N-Ethyl-N-(1H-indol-4-ylmethyl)but-2-ynamide
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Overview
Description
N-Ethyl-N-(1H-indol-4-ylmethyl)but-2-ynamide is a synthetic organic compound characterized by the presence of an indole moiety and an alkyne functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-(1H-indol-4-ylmethyl)but-2-ynamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Alkyne Formation:
Final Coupling: The final step involves coupling the indole moiety with the alkyne group to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-(1H-indol-4-ylmethyl)but-2-ynamide can undergo various chemical reactions, including:
Substitution: The indole moiety can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids.
Major Products
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alkenes and alkanes.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
N-Ethyl-N-(1H-indol-4-ylmethyl)but-2-ynamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Ethyl-N-(1H-indol-4-ylmethyl)but-2-ynamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various biological receptors, enzymes, and proteins, leading to a range of biological effects. The alkyne group can also participate in reactions with nucleophiles, further contributing to its activity .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-(1H-indol-4-ylmethyl)but-2-ynamide
- N-Ethyl-N-(1H-indol-3-ylmethyl)but-2-ynamide
- N-Ethyl-N-(1H-indol-4-ylmethyl)but-3-ynamide
Uniqueness
N-Ethyl-N-(1H-indol-4-ylmethyl)but-2-ynamide is unique due to the specific positioning of the alkyne group and the ethyl substitution on the nitrogen atom. These structural features contribute to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
N-ethyl-N-(1H-indol-4-ylmethyl)but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-3-6-15(18)17(4-2)11-12-7-5-8-14-13(12)9-10-16-14/h5,7-10,16H,4,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJVFTZVLHNNPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=C2C=CNC2=CC=C1)C(=O)C#CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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